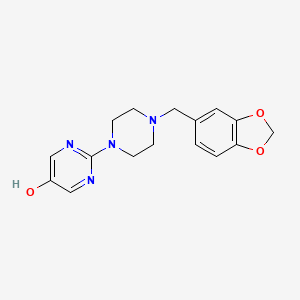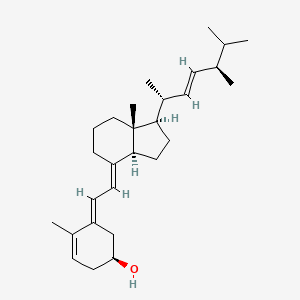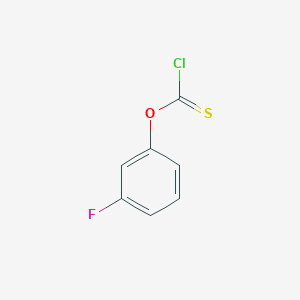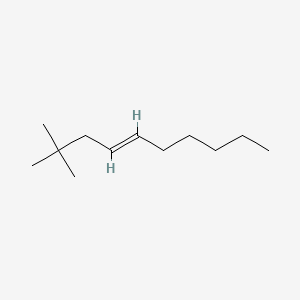
(4E)-2,2-Dimethyl-4-decene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-2,2-Dimethyl-4-decene is an organic compound classified as an alkene. It features a double bond between the fourth and fifth carbon atoms in its decene chain, with two methyl groups attached to the second carbon atom. The “4E” designation indicates the geometric configuration of the double bond, where the higher priority substituents are on opposite sides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-2,2-Dimethyl-4-decene can be achieved through various methods, including:
Wittig Reaction: This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene.
Grignard Reaction: This method involves the reaction of a Grignard reagent with an appropriate carbonyl compound, followed by dehydration to yield the alkene.
Industrial Production Methods: In an industrial setting, this compound can be produced using large-scale catalytic processes. These methods often involve:
Catalytic Dehydration: Using catalysts such as alumina or silica to dehydrate alcohols to alkenes.
Olefin Metathesis: A process that involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds.
Chemical Reactions Analysis
Types of Reactions: (4E)-2,2-Dimethyl-4-decene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or diols using reagents like peracids or osmium tetroxide.
Reduction: Hydrogenation can convert the double bond to a single bond, yielding the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Bromine or chlorine in the presence of light or a radical initiator.
Major Products:
Epoxides: Formed from oxidation reactions.
Alkanes: Resulting from hydrogenation.
Haloalkanes: Produced from halogenation reactions.
Scientific Research Applications
(4E)-2,2-Dimethyl-4-decene has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: Investigated for its potential interactions with biological membranes and enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which (4E)-2,2-Dimethyl-4-decene exerts its effects depends on the specific reaction or application. For example:
Oxidation Reactions: The double bond undergoes electrophilic addition, forming an epoxide intermediate.
Hydrogenation: The double bond is reduced by the addition of hydrogen atoms, facilitated by a metal catalyst.
Substitution: The double bond reacts with halogens, forming a halonium ion intermediate that leads to the final haloalkane product.
Comparison with Similar Compounds
(4Z)-2,2-Dimethyl-4-decene: The geometric isomer with the same molecular formula but different spatial arrangement of substituents.
2,2-Dimethyl-1-decene: An isomer with the double bond at a different position in the decene chain.
2,2-Dimethyl-4-nonene: A homologous compound with one fewer carbon atom in the chain.
Uniqueness: (4E)-2,2-Dimethyl-4-decene is unique due to its specific geometric configuration, which can influence its reactivity and interactions in chemical and biological systems. Its distinct structure makes it a valuable compound for studying the effects of alkene geometry on chemical behavior.
Properties
Molecular Formula |
C12H24 |
|---|---|
Molecular Weight |
168.32 g/mol |
IUPAC Name |
(E)-2,2-dimethyldec-4-ene |
InChI |
InChI=1S/C12H24/c1-5-6-7-8-9-10-11-12(2,3)4/h9-10H,5-8,11H2,1-4H3/b10-9+ |
InChI Key |
HQDWNPKZYKUYFJ-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCC/C=C/CC(C)(C)C |
Canonical SMILES |
CCCCCC=CCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


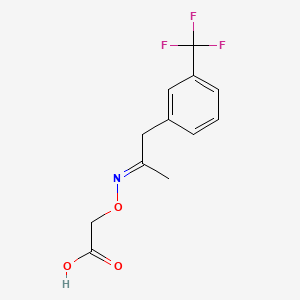

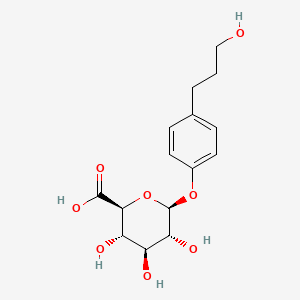
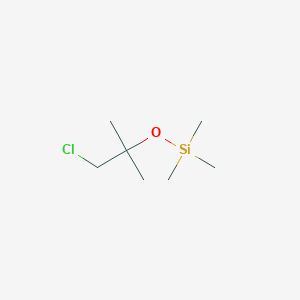
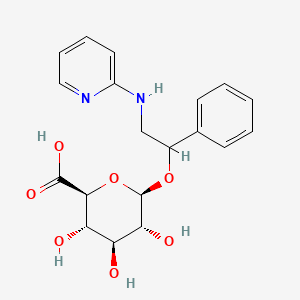
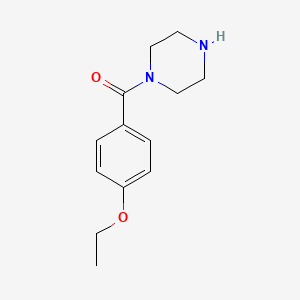
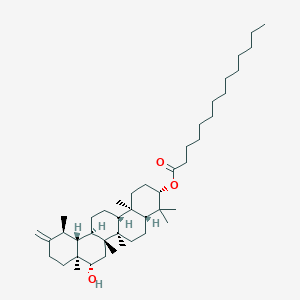
![3-[[Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]azaniumyl]methyl]benzenesulfonate](/img/structure/B13421315.png)
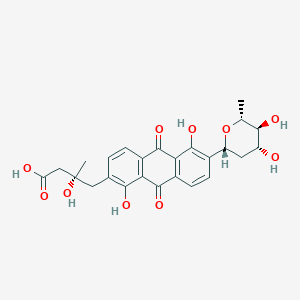
![4-(7-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazineethanol](/img/structure/B13421320.png)
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(12S)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;hydrate](/img/structure/B13421327.png)
